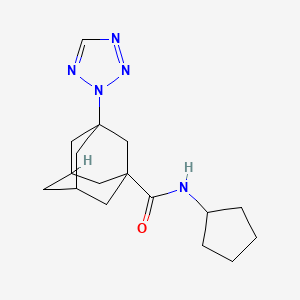![molecular formula C17H14ClF2N3O2S B10949888 3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10949888.png)
3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. Common synthetic routes include:
Formation of the Thieno[2,3-b]pyridine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the amino, chloro, and difluoromethoxy groups through various reactions such as nucleophilic substitution and amination.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzotrifluoride Derivatives: These compounds also contain trifluoromethyl groups and exhibit unique chemical properties.
The uniqueness of 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the thieno[2,3-b]pyridine core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClF2N3O2S |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H14ClF2N3O2S/c1-7-5-8(2)22-16-12(7)13(21)14(26-16)15(24)23-9-3-4-11(10(18)6-9)25-17(19)20/h3-6,17H,21H2,1-2H3,(H,23,24) |
InChI Key |
MVPZLCWYMUXAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-benzyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10949809.png)
![2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B10949812.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B10949822.png)

![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10949833.png)
![2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10949837.png)
![(4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10949838.png)
![5-methyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10949841.png)
![1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10949842.png)
![4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949845.png)

![(5Z)-5-(4-chlorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10949874.png)
![5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10949895.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10949900.png)
